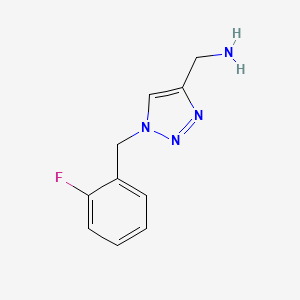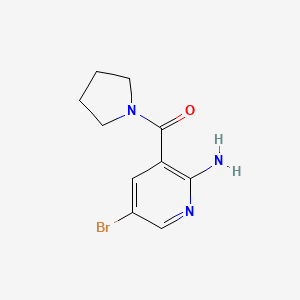![molecular formula C11H14ClN B1445044 N-[(3-chlorophenyl)methyl]cyclobutanamine CAS No. 1249105-50-7](/img/structure/B1445044.png)
N-[(3-chlorophenyl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(3-chlorophenyl)methyl]cyclobutanamine (N-CPCB) is a cyclic amine compound that is widely used in scientific research. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis of Biological Agents : N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, a compound related to N-[(3-chlorophenyl)methyl]cyclobutanamine, was synthesized and evaluated for antimicrobial activities, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Crystal Structure Analysis : The study of the crystal structure of 2‐Acetyl‐3′‐chloroacetanilide, an alternative name for N-(3-chlorophenyl)-3-oxobutanamide, helped in understanding its molecular form, which showed that the molecule is in the keto form, stabilizing its structure through an N—H⋯O hydrogen bond (Tai et al., 2005).
Synthesis of Sibutramine Metabolites : Sibutramine, a compound containing N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine, was synthesized along with its metabolites. This research provides insight into the synthesis pathways of such compounds, which are significant in pharmacological studies (Jeffery et al., 1996).
Formation of Cyclobutenamine Derivatives : Research on the synthesis of 2-[(diphenylmethylene)amino] cyclobutenecarboxylate derivatives, related to N-[(3-chlorophenyl)methyl]cyclobutanamine, offers valuable information on the formation of cyclobutenamine derivatives and their potential applications in organic chemistry (Wessjohann et al., 1993).
Study of Myclobutanil's Effects : Although not directly related to N-https://consensus.app/papers/metabolism-interference-tryptophan-metabolism-wang/22b02c9ad50158fd8e00dfc4fef23f5e/?utm_source=chatgpt" target="_blank">(3-chlorophenyl)methyl]cyclobutanamine, the study of myclobutanil, a compound with a similar structural moiety, provided insights into its inhibition efficiency in copper corrosion and its effects on tryptophan metabolism in rat hepatocytes, highlighting the diverse applications and impacts of related compounds [(Wu et al., 2019; Wang et al., 2015)
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJNTZZSZXGVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



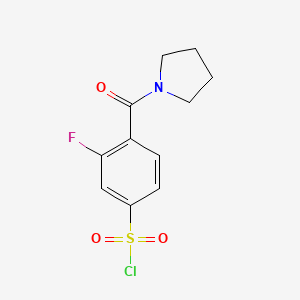
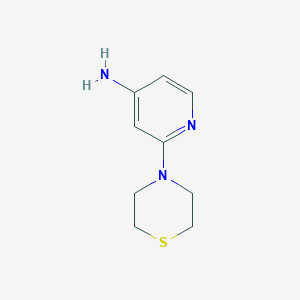
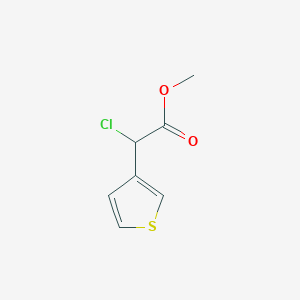
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
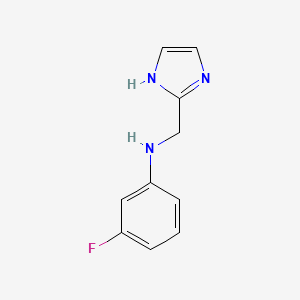

![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)


